Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID26924192-Compound-24” is a synthetic organic compound known for its role as a C-C motif chemokine receptor 9 antagonist. This compound has shown potential in treating conditions such as inflammatory bowel disease by modulating the activity of C-C motif chemokine receptor 9 .
Preparation Methods
The synthesis of “PMID26924192-Compound-24” involves several steps, including the formation of an aziridine moiety. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods for this compound are designed to optimize yield and purity, often involving high-throughput screening and optimization of reaction conditions .
Chemical Reactions Analysis
“PMID26924192-Compound-24” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“PMID26924192-Compound-24” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored for its potential in treating inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of “PMID26924192-Compound-24” involves its binding to C-C motif chemokine receptor 9, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, leading to a reduction in inflammatory responses. The molecular targets and pathways involved include the modulation of chemokine signaling pathways .
Comparison with Similar Compounds
“PMID26924192-Compound-24” is unique in its improved pharmacokinetic profile compared to other C-C motif chemokine receptor 9 antagonists, such as vercirnon . Similar compounds include:
Vercirnon: A prototype C-C motif chemokine receptor 9 antagonist.
Compound 56: Another C-C motif chemokine receptor 9 antagonist with a different chemical structure.
This uniqueness makes “PMID26924192-Compound-24” a promising candidate for further research and development.
Properties
Molecular Formula |
C20H19ClN4O4S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C20H19ClN4O4S/c1-12-23-24-20-17(11-29-30(3,26)27)22-19(13-4-6-14(21)7-5-13)16-10-15(28-2)8-9-18(16)25(12)20/h4-10,17H,11H2,1-3H3/t17-/m0/s1 |
InChI Key |
LELNYTXQJUOJKQ-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2COS(=O)(=O)C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2COS(=O)(=O)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.